molecular formula C20H24N2O3 B2706699 N-ethyl-2-[(oxan-4-yl)methoxy]-N-phenylpyridine-4-carboxamide CAS No. 2034242-80-1

N-ethyl-2-[(oxan-4-yl)methoxy]-N-phenylpyridine-4-carboxamide

Cat. No.: B2706699
CAS No.: 2034242-80-1
M. Wt: 340.423
InChI Key: VLJUDUPQSSNVKM-UHFFFAOYSA-N
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Description

N-ethyl-2-[(oxan-4-yl)methoxy]-N-phenylpyridine-4-carboxamide is a complex organic compound that features a unique structure combining an isonicotinamide core with a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-[(oxan-4-yl)methoxy]-N-phenylpyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydropyran derivative. One common method involves the hydrogenation of dihydropyran using Raney nickel as a catalyst

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-2-[(oxan-4-yl)methoxy]-N-phenylpyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the isonicotinamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-ethyl-2-[(oxan-4-yl)methoxy]-N-phenylpyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ethyl-2-[(oxan-4-yl)methoxy]-N-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The tetrahydropyran ring and isonicotinamide moiety play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyran derivatives: Compounds like tetrahydro-2H-pyran-2-ol and tetrahydro-2H-pyran-4-amine share structural similarities.

    Isonicotinamide derivatives: Compounds such as N-ethylisonicotinamide and N-phenylisonicotinamide are closely related.

Uniqueness

N-ethyl-2-[(oxan-4-yl)methoxy]-N-phenylpyridine-4-carboxamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for diverse research applications.

Properties

IUPAC Name

N-ethyl-2-(oxan-4-ylmethoxy)-N-phenylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-2-22(18-6-4-3-5-7-18)20(23)17-8-11-21-19(14-17)25-15-16-9-12-24-13-10-16/h3-8,11,14,16H,2,9-10,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJUDUPQSSNVKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)C2=CC(=NC=C2)OCC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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